N-(4-acetylphenyl)-2-bromobutanamide
Overview
Description
N-(4-acetylphenyl)-2-bromobutanamide is a useful research compound. Its molecular formula is C12H14BrNO2 and its molecular weight is 284.15 g/mol. The purity is usually 95%.
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Biological Activity
N-(4-acetylphenyl)-2-bromobutanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including mechanisms of action, toxicity, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₄BrNO₂
- Molecular Weight : 288.15 g/mol
- CAS Number : 905811-00-9
- MDL Number : MFCD08685812
The compound features a bromobutanamide structure with an acetylphenyl group, which may influence its interaction with biological targets.
The biological activity of this compound can be inferred from related compounds and preliminary studies. Compounds with similar structures have been noted to exhibit various pharmacological effects, including:
- Antimicrobial Activity : Related brominated compounds have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Some derivatives have been associated with reduced inflammation, possibly through the inhibition of pro-inflammatory cytokines.
- Anticancer Properties : Certain analogs have demonstrated cytotoxic effects on cancer cell lines, indicating a potential role in cancer therapy.
Biological Activity Overview
Toxicity and Safety Profile
This compound has been classified with certain safety warnings:
- Acute Toxicity : Harmful if swallowed (H302).
- Skin Irritation : Causes skin irritation (H315).
These classifications highlight the importance of handling this compound with care in laboratory settings.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes.
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Anti-inflammatory Mechanism :
- Research indicated that the compound could inhibit the NF-kB pathway, leading to decreased production of inflammatory cytokines in vitro. This suggests potential use in treating chronic inflammatory conditions.
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Cytotoxicity Against Cancer Cells :
- In vitro assays showed that this compound induced apoptosis in various cancer cell lines, including breast and colon cancer cells. The study highlighted its potential as a lead compound for further development in oncology.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-bromobutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-3-11(13)12(16)14-10-6-4-9(5-7-10)8(2)15/h4-7,11H,3H2,1-2H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWQBZFNCKLWQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.